molecular formula C11H10O4 B14587764 7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione CAS No. 61424-85-9

7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B14587764
CAS No.: 61424-85-9
M. Wt: 206.19 g/mol
InChI Key: ZBLMGSIGXLJCOA-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Aldol Condensation: Using methoxy-substituted benzaldehyde and methyl ketone under basic conditions.

    Cyclization: The intermediate product undergoes cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for cyclization, base catalysts for condensation reactions.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzopyrans.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Blocking the activity of specific enzymes involved in oxidative stress.

    Modulation of Receptors: Interacting with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A well-known benzopyran derivative with anticoagulant properties.

    Flavonoids: A class of benzopyran derivatives with diverse biological activities.

Uniqueness

7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

61424-85-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-methoxy-5-methylchromene-2,4-dione

InChI

InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-4H,5H2,1-2H3

InChI Key

ZBLMGSIGXLJCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CC(=O)O2)OC

Origin of Product

United States

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